molecular formula C25H28N2O7 B2507879 (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 851403-96-8

(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2507879
CAS No.: 851403-96-8
M. Wt: 468.506
InChI Key: CFGBSGUSXZIQSL-TWGQIWQCSA-N
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Description

(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.506. The purity is usually 95%.
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Biological Activity

(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C23H22N2O6
  • Molecular Weight : 422.4 g/mol
  • CAS Number : 851403-58-2

Anticancer Activity

Research indicates that compounds containing the quinoline core exhibit significant anticancer properties. The specific compound under review has shown promise in various studies:

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values suggest moderate to high efficacy in inhibiting cell proliferation.
    Cell LineIC50 (µM)
    HeLa25
    A54930
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to an increase in pro-apoptotic signals while decreasing anti-apoptotic factors.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages:

CytokineEffect
TNF-αDecreased by 40%
IL-6Decreased by 50%

These findings suggest a potential role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures:

MarkerEffect
ROS LevelsReduced by 30%
MDA LevelsReduced by 25%

This suggests potential applications in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class:

  • Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects .
  • In Vivo Studies : Animal models treated with related compounds showed significant tumor reduction compared to control groups, reinforcing the potential therapeutic benefits of these compounds .
  • Synergistic Effects : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting a possible synergistic effect that warrants further investigation .

Properties

CAS No.

851403-96-8

Molecular Formula

C25H28N2O7

Molecular Weight

468.506

IUPAC Name

(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6-

InChI Key

CFGBSGUSXZIQSL-TWGQIWQCSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

solubility

not available

Origin of Product

United States

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